In Vivo Anti-Inflammatory Efficacy: OH-Manoyl Oxide Matches Phenylbutazone at 3 Hours Post-Carrageenan
In the carrageenan-induced mouse paw edema model, isolate 1 (identified as ent-16-hydroxy-13-epi-manoyl oxide, i.e., OH-Manoyl oxide) administered intraperitoneally at 75 mg/kg produced 60.1% inhibition of edema at the 3-hour time point, closely approaching the reference drug phenylbutazone (80 mg/kg i.p.) which achieved 63.5% inhibition [1]. When administered orally at 250 mg/kg, OH-Manoyl oxide achieved 55.8% inhibition at 3 hours, numerically surpassing phenylbutazone at 100 mg/kg p.o. (47.7% inhibition) [1]. This demonstrates that OH-Manoyl oxide is orally active and achieves anti-inflammatory efficacy comparable to a clinical NSAID benchmark.
| Evidence Dimension | Inhibition of carrageenan-induced mouse paw edema at 3 hours |
|---|---|
| Target Compound Data | 60.1% inhibition (75 mg/kg i.p.); 55.8% inhibition (250 mg/kg p.o.) |
| Comparator Or Baseline | Phenylbutazone: 63.5% inhibition (80 mg/kg i.p.); 47.7% inhibition (100 mg/kg p.o.) |
| Quantified Difference | OH-Manoyl oxide at 75 mg/kg i.p. was 3.4 percentage points below phenylbutazone at 80 mg/kg i.p.; at 250 mg/kg p.o., OH-Manoyl oxide exceeded phenylbutazone (100 mg/kg p.o.) by 8.1 percentage points. |
| Conditions | Carrageenan mouse paw edema model; male mice; n=6 (i.p.), n=12 (p.o.); edema measured at 1, 2, 3, 5, and 7 hours post-carrageenan injection. |
Why This Matters
This is the only diterpenoid within the manoyl oxide class for which oral in vivo anti-inflammatory efficacy has been quantified against a clinical NSAID benchmark, providing a unique procurement rationale for inflammation-focused research programs.
- [1] Alcaraz, M.J.; Jimenez, M.J.; Valverde, S.; Sanz, J.; Rabanal, R.M.; Villar, A. Anti-inflammatory compounds from Sideritis javalambrensis n-hexane extract. Journal of Natural Products, 1989, 52(5), 1088–1091. View Source
